

2-Amino-4,5-dimethylfuran-3-carbonitrile: A Versatile Heterocyclic Scaffolding Tool

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4,5-dimethylfuran-3-carbonitrile

Cat. No.: B177300

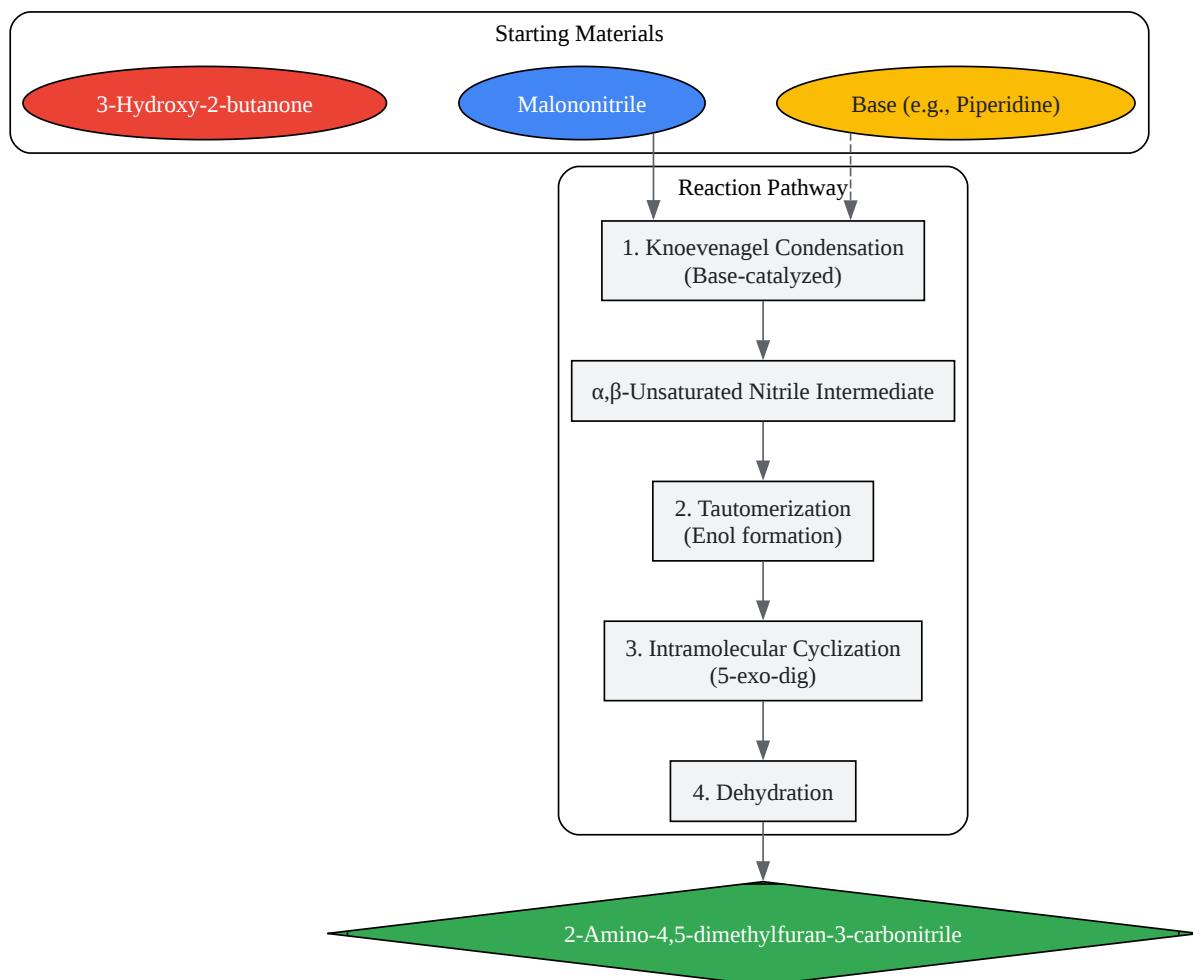
[Get Quote](#)

Abstract

2-Amino-4,5-dimethylfuran-3-carbonitrile is a polysubstituted furan that has emerged as a highly valuable and versatile building block in synthetic and medicinal chemistry. Its unique arrangement of functional groups—an enamine, a nitrile, and a substituted furan ring—provides a powerful platform for the construction of complex heterocyclic systems. This guide offers an in-depth exploration of its synthesis, chemical properties, and reactivity, with a focus on its application as a precursor to privileged medicinal scaffolds, particularly fused pyrimidine systems. We provide detailed, field-tested protocols and mechanistic insights to empower researchers in leveraging this potent synthon for drug discovery and materials science.

Core Compound Analysis: Properties and Characteristics

2-Amino-4,5-dimethylfuran-3-carbonitrile, with CAS Number 5117-88-4, is a stable, crystalline solid at room temperature.^{[1][2]} The strategic placement of the amino and cyano groups on the furan ring creates an electron-rich enaminonitrile system, which is the primary driver of its versatile reactivity.


Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O	[1] [3]
Molecular Weight	136.15 g/mol	[1] [3]
Appearance	White to off-white solid	[4]
Melting Point	163-169 °C	[1] [2]
SMILES	Cc1oc(N)c(C#N)c1C	[1]
InChI Key	ACHDPRAJHGRGDC- UHFFFAOYSA-N	[1]

Spectroscopic Data: While detailed spectral data should be acquired for each synthesized batch, typical characterization involves ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR would characteristically show two singlets for the non-equivalent methyl groups and a broad singlet for the amino protons. The ¹³C NMR would display distinct signals for the nitrile carbon, the furan ring carbons (including two quaternary carbons), and the two methyl carbons. The IR spectrum is distinguished by sharp absorption bands for the C≡N stretch and N-H stretches of the primary amine.[\[5\]](#)

Synthesis: A Multicomponent Approach

The most efficient and common route to synthesizing 2-aminofuran-3-carbonitriles is through a multicomponent reaction (MCR).[\[6\]](#)[\[7\]](#) This strategy offers significant advantages in terms of atom economy, reduced waste, and operational simplicity by combining multiple starting materials in a single pot. While the Gewald reaction is the classic MCR for producing 2-aminothiophenes, a parallel logic applies to the synthesis of 2-aminofurans.[\[8\]](#)[\[9\]](#)[\[10\]](#)

The synthesis of **2-Amino-4,5-dimethylfuran-3-carbonitrile** typically proceeds via the condensation of an α -hydroxyketone, an active methylene nitrile, and a base catalyst.

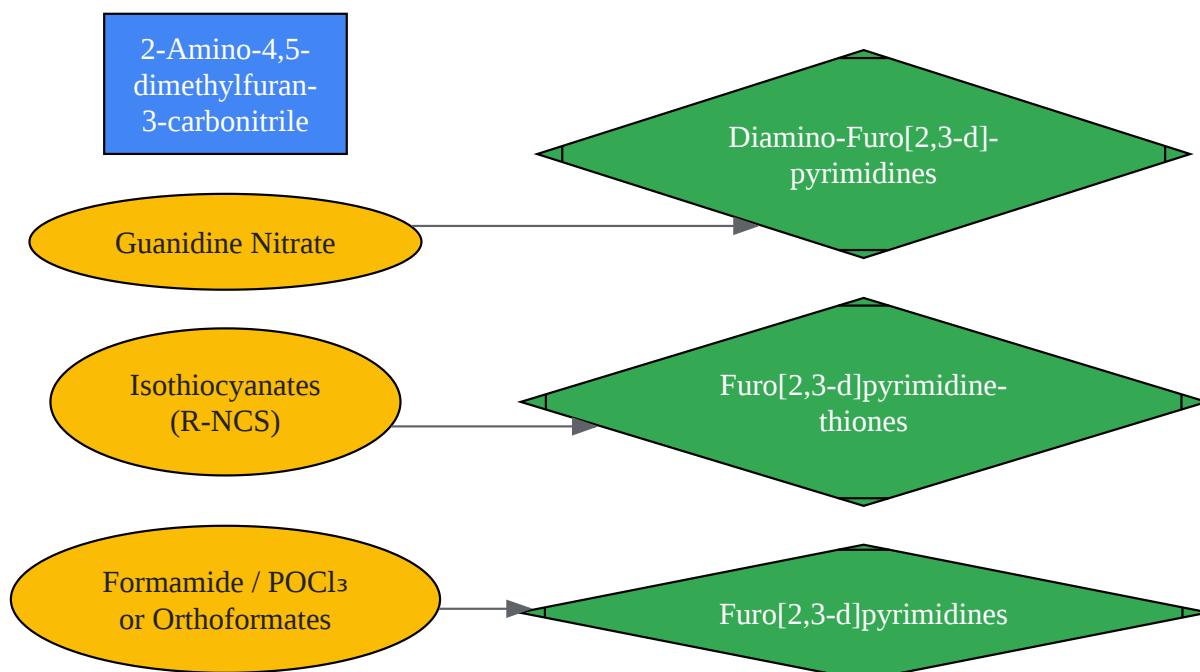
[Click to download full resolution via product page](#)

Figure 1. Synthetic pathway for **2-Amino-4,5-dimethylfuran-3-carbonitrile**.

Mechanistic Causality:

- Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone carbonyl of 3-hydroxy-2-butanone and the active methylene group of malononitrile. The base deprotonates the malononitrile, creating a potent nucleophile that attacks the ketone. Subsequent dehydration yields a stable α,β -unsaturated nitrile intermediate.[8]
- Tautomerization & Cyclization: The crucial step involves the hydroxyl group. Tautomerization of the intermediate allows the hydroxyl oxygen to act as an intramolecular nucleophile. It attacks the electron-deficient β -carbon of the nitrile group in a favorable 5-exo-dig cyclization.
- Dehydration/Aromatization: The resulting cyclic intermediate readily dehydrates to form the stable aromatic furan ring, yielding the final product.

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethylfuran-3-carbonitrile


This protocol is a representative procedure adapted from established methods for 2-aminofuran synthesis.[11]

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), 3-hydroxy-2-butanone (acetoin, 0.1 mol, 8.81 g), and malononitrile (0.1 mol, 6.61 g).
- Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or triethylamine (approx. 0.01 mol, ~1 mL). The choice of base is critical; piperidine is often effective in promoting the initial condensation without causing excessive side reactions.[9]
- Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 hexane:ethyl acetate mobile phase).
- Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will likely form. Cool the mixture further in an ice bath for 30 minutes to maximize crystallization.

- Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.
- Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight. The resulting off-white solid is typically of high purity (>95%) and can often be used in subsequent steps without further purification.[1]

Reactivity and Application as a Building Block

The synthetic power of **2-Amino-4,5-dimethylfuran-3-carbonitrile** lies in the cooperative reactivity of its amino and nitrile functionalities, making it an ideal starting point for constructing fused heterocyclic systems.

[Click to download full resolution via product page](#)

Figure 2. Key transformations of the furan core into fused pyrimidines.

Synthesis of Furo[2,3-d]pyrimidines

The furanopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors for oncology and antiviral agents.[12][13][14]

Mechanism: The reaction typically involves the initial formation of an N-acylated or N-imidoyl intermediate from the amino group. This is followed by an intramolecular cyclization where the newly introduced functionality facilitates the attack on the nitrile carbon, leading to the formation of the pyrimidine ring.

Experimental Protocol: Synthesis of 4-Amino-5,6-dimethylfuro[2,3-d]pyrimidine

This protocol demonstrates a common and reliable method for constructing the fused pyrimidine ring system.

- Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, place **2-Amino-4,5-dimethylfuran-3-carbonitrile** (0.05 mol, 6.81 g).
- Reagent Addition: Add formamide (100 mL). The large excess of formamide serves as both a reactant and a solvent.
- Reaction Execution: Heat the mixture to 150-160 °C and maintain for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
- Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water (400 mL) with stirring. A solid product will precipitate.
- Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual formamide, followed by a small amount of cold ethanol.
- Drying: Dry the product in a vacuum oven at 60-70 °C. Recrystallization from a suitable solvent like ethanol or isopropanol can be performed if higher purity is required.

Further Derivatizations

- Reaction with Isothiocyanates: Treatment with various isothiocyanates leads to thiourea intermediates, which can be cyclized under basic conditions to form furo[2,3-d]pyrimidine-4-

thiones. These thiones are valuable intermediates for further functionalization, for example, through S-alkylation followed by nucleophilic substitution.[15]

- Reaction with Guanidine: Condensation with guanidine nitrate in the presence of a base like sodium ethoxide provides a direct route to 2,4-diaminofuro[2,3-d]pyrimidines, another important class of pharmacologically active molecules.

Safety and Handling

2-Amino-4,5-dimethylfuran-3-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][16] It may also cause skin and respiratory irritation.

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[1]
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. [4]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Amino-4,5-dimethylfuran-3-carbonitrile is a quintessential example of a modern heterocyclic building block. Its straightforward, high-yielding synthesis via multicomponent reaction makes it readily accessible. The strategically positioned reactive handles—the enaminonitrile system—provide a reliable and versatile entry point into complex and medicinally relevant scaffolds, most notably the furo[2,3-d]pyrimidine core. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this powerful synthon in their synthetic programs, accelerating the discovery of new chemical entities for drug development and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4,5-dimethyl-3-furancarbonitrile 95 5117-88-4 [sigmaaldrich.com]
- 2. 2-AMINO-4,5-DIMETHYL-3-FURANCARBONITRILE - Safety Data Sheet [chemicalbook.com]
- 3. 2-AMINO-4,5-DIMETHYLFURAN-3-CARBONITRILE | CAS 5117-88-4 [matrix-fine-chemicals.com]
- 4. 2-Amino-4,5-Dimethylthiophene-3-Carbonitrile | Properties, Safety, Uses & Supplier China [nj-finechem.com]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile - Google Patents [patents.google.com]
- 15. Uses of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea as a Building Block in the Synthesis of Fused Pyrimidine and Thiazine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Amino-4-methylfuran-3-carbonitrile | C₆H₆N₂O | CID 11018853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [2-Amino-4,5-dimethylfuran-3-carbonitrile: A Versatile Heterocyclic Scaffolding Tool]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177300#2-amino-4-5-dimethylfuran-3-carbonitrile-as-a-heterocyclic-building-block>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com